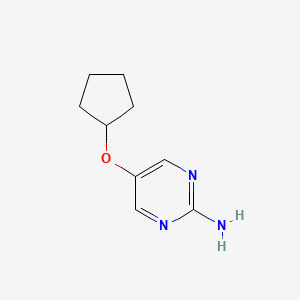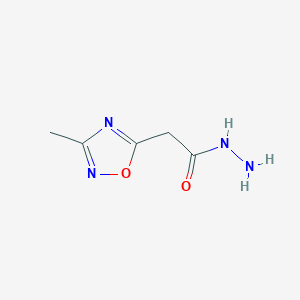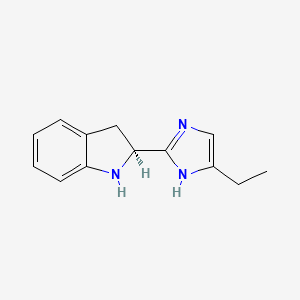
(S)-2-(5-Ethyl-1H-imidazol-2-yl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(5-Ethyl-1H-imidazol-2-yl)indoline is a chiral compound featuring an indoline backbone substituted with an ethyl group on the imidazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available indoline and 5-ethyl-1H-imidazole.
Reaction Steps:
Reaction Conditions: These steps generally require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods:
Scale-Up Considerations: Industrial production may involve optimizing reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or other reducing agents.
Substitution: The indoline and imidazole rings can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and other electrophiles.
Major Products:
Oxidation Products: Oxidized derivatives of the indoline and imidazole rings.
Reduction Products: Reduced forms of the compound, potentially altering the electronic properties.
Substitution Products: Halogenated or nitrated derivatives, which may exhibit different reactivity and properties.
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, influencing the selectivity and efficiency of the process.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Protein Binding: It can be used to study protein-ligand interactions, aiding in the design of new drugs.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Therapeutic Applications: Potential therapeutic applications include anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: It may be employed in the production of pharmaceuticals, contributing to the development of new treatments.
Molecular Targets and Pathways:
Enzyme Interaction: The compound may interact with specific enzymes, altering their activity and affecting downstream biological processes.
Receptor Binding: It can bind to certain receptors, modulating signal transduction pathways and influencing cellular responses.
Mechanistic Insights:
Binding Affinity: The compound’s binding affinity to its targets can be studied using various biochemical and biophysical techniques.
Pathway Modulation: Understanding how the compound modulates biological pathways can provide insights into its therapeutic potential.
類似化合物との比較
(S)-2-(5-Methyl-1H-imidazol-2-yl)indoline: Similar structure with a methyl group instead of an ethyl group.
(S)-2-(5-Propyl-1H-imidazol-2-yl)indoline: Similar structure with a propyl group instead of an ethyl group.
(S)-2-(5-Isopropyl-1H-imidazol-2-yl)indoline: Similar structure with an isopropyl group instead of an ethyl group.
Uniqueness:
Ethyl Group Influence: The presence of the ethyl group in (S)-2-(5-Ethyl-1H-imidazol-2-yl)indoline may influence its reactivity, binding affinity, and overall properties compared to its methyl, propyl, and isopropyl analogs.
Chirality: The chiral nature of the compound adds an additional layer of complexity, potentially affecting its interactions with biological targets and its overall activity.
特性
分子式 |
C13H15N3 |
|---|---|
分子量 |
213.28 g/mol |
IUPAC名 |
(2S)-2-(5-ethyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H15N3/c1-2-10-8-14-13(15-10)12-7-9-5-3-4-6-11(9)16-12/h3-6,8,12,16H,2,7H2,1H3,(H,14,15)/t12-/m0/s1 |
InChIキー |
HLMZQXTXYVUGHN-LBPRGKRZSA-N |
異性体SMILES |
CCC1=CN=C(N1)[C@@H]2CC3=CC=CC=C3N2 |
正規SMILES |
CCC1=CN=C(N1)C2CC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


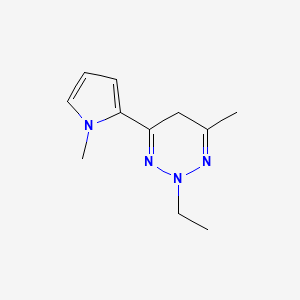
![12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13105265.png)
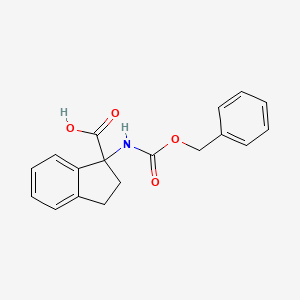
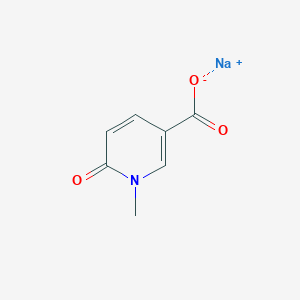
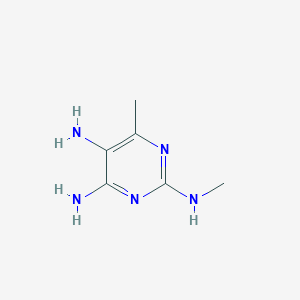
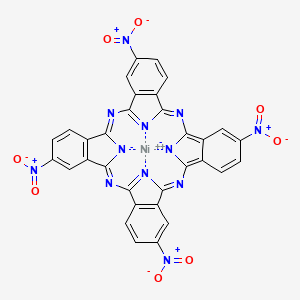

![Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate](/img/structure/B13105309.png)

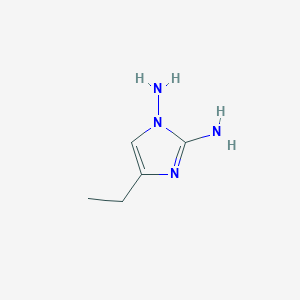
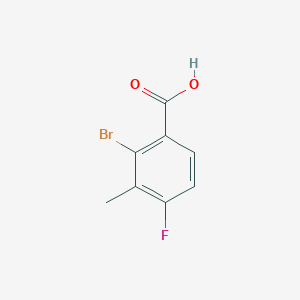
![6-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13105332.png)
